Product packaging for 3-[(Methylsulfanyl)methyl]piperidine(Cat. No.:)

3-[(Methylsulfanyl)methyl]piperidine

Cat. No.: B13254369
M. Wt: 145.27 g/mol
InChI Key: XFEURNJWWUGWNL-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)methyl]piperidine is a piperidine-based chemical building block with the CAS Registry Number 1211568-89-6 and a molecular formula of C 7 H 15 NS . This compound is of significant value in medicinal chemistry and drug discovery research, where it serves as a versatile advanced intermediate and synthesis scaffold . The structure incorporates a methylsulfanylmethyl substituent at the 3-position of the piperidine ring, which can be further functionalized. Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of targeted libraries . This product is intended for use as a chemical standard and building block in a controlled laboratory environment by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NS B13254369 3-[(Methylsulfanyl)methyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

3-(methylsulfanylmethyl)piperidine

InChI

InChI=1S/C7H15NS/c1-9-6-7-3-2-4-8-5-7/h7-8H,2-6H2,1H3

InChI Key

XFEURNJWWUGWNL-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCCNC1

Origin of Product

United States

Chemical and Physical Properties

The fundamental properties of 3-[(Methylsulfanyl)methyl]piperidine are crucial for its handling, characterization, and application in synthetic chemistry. Below is a summary of its key chemical identifiers and computed physicochemical properties.

PropertyValue
Molecular Formula C7H15NS
Molecular Weight 145.27 g/mol
IUPAC Name This compound
CAS Number 1211568-89-6
SMILES CSCC1CCCNC1
InChI Key XFEURNJWWUGWNL-UHFFFAOYSA-N

Synthesis of 3 Methylsulfanyl Methyl Piperidine

While a specific, high-yield synthesis for 3-[(Methylsulfanyl)methyl]piperidine is not extensively documented in peer-reviewed literature, its preparation can be envisaged through established synthetic methodologies for 3-substituted piperidines. A plausible and common approach involves the catalytic hydrogenation of a corresponding substituted pyridine (B92270) precursor. asianpubs.orgresearchgate.net

A potential synthetic route could commence with a suitable 3-substituted pyridine, such as 3-(chloromethyl)pyridine (B1204626) or 3-(hydroxymethyl)pyridine. The key steps would be:

Nucleophilic Substitution: Reaction of the starting pyridine derivative with sodium thiomethoxide (NaSMe) to introduce the methylsulfanylmethyl group.

Catalytic Hydrogenation: The subsequent reduction of the pyridine ring to a piperidine (B6355638) ring. This is typically achieved using a heterogeneous catalyst, such as platinum(IV) oxide (PtO2) or rhodium on carbon (Rh/C), under a hydrogen atmosphere. asianpubs.orgresearchgate.net The reaction conditions, including pressure, temperature, and solvent, would need to be optimized to achieve high conversion and selectivity.

Alternative strategies for the synthesis of functionalized piperidines include intramolecular cyclization reactions and various multi-component reactions, which could also be adapted for the synthesis of this specific compound. nih.gov

Strategic Applications of 3 Methylsulfanyl Methyl Piperidine in Complex Organic Synthesis

Role as a Key Synthetic Building Block in Multistep Synthesis

The inherent structural features of 3-[(Methylsulfanyl)methyl]piperidine make it an invaluable starting material for the synthesis of intricate molecular frameworks. The piperidine (B6355638) nitrogen can be readily derivatized, while the sulfur-containing side chain offers a handle for a variety of chemical transformations, enabling the construction of advanced heterocyclic systems and the generation of diverse molecular scaffolds for chemical libraries.

Construction of Advanced Heterocyclic Systems and Fused Rings

While direct, specific examples of this compound in the synthesis of fused heterocyclic systems are not extensively documented in readily available literature, its structural components suggest significant potential in this area. The piperidine ring itself is a common precursor for the synthesis of fused systems like indolizidine and quinolizidine (B1214090) alkaloids. acs.orgnih.gov The synthesis of such bicyclic structures often involves the cyclization of appropriately functionalized piperidine derivatives.

The methylsulfanylmethyl group at the 3-position of the piperidine ring offers a unique opportunity for cyclization strategies. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would activate the adjacent methylene (B1212753) group, making it susceptible to deprotonation and subsequent intramolecular cyclization onto an electrophilic center installed on the piperidine nitrogen. Furthermore, Pummerer-type rearrangements of the corresponding sulfoxide could generate an electrophilic species at the methylene carbon, which could then be trapped by a nucleophile on the nitrogen or another part of the molecule to form a new ring.

Moreover, the piperidine nitrogen can be acylated with a substrate containing an appropriate functional group that can then react with the sulfur-containing side chain. For example, acylation with a haloacetyl chloride followed by intramolecular displacement of the halide by the sulfur atom could lead to the formation of a thia-bridged bicyclic system. While these are proposed applications based on known chemical reactivity, they highlight the untapped potential of this compound in the construction of novel and complex heterocyclic architectures.

Precursor to Structurally Diverse Scaffolds for Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound serves as an excellent starting point for creating libraries of structurally diverse molecules due to its multiple points of diversification.

The secondary amine of the piperidine ring provides a primary site for introducing diversity. It can be readily N-acylated, N-alkylated, N-arylated, or used in reductive amination reactions with a wide variety of aldehydes and ketones. Each of these transformations allows for the incorporation of a diverse set of functional groups and structural motifs.

The methylsulfanylmethyl side chain represents a second, and equally important, point of diversification. The sulfide can be oxidized to the corresponding sulfoxide or sulfone, which not only alters the electronic and steric properties of the molecule but also provides a handle for further functionalization. For instance, the sulfone can act as a leaving group in substitution reactions or participate in Julia-Kocienski olefination reactions. Additionally, the sulfur atom can be selectively removed under reductive conditions, providing access to the corresponding 3-methylpiperidine (B147322) derivatives.

A hypothetical library synthesis could involve a combinatorial approach where a set of diverse acylating agents are reacted with the piperidine nitrogen, followed by a set of different oxidizing agents for the sulfur atom. This two-step sequence could rapidly generate a large library of compounds with significant structural and functional diversity, ideal for screening against various biological targets. The exploration of piperidine-based 3D fragment chemical space has demonstrated the value of systematically synthesizing and analyzing isomers of substituted piperidines for fragment-based drug discovery. nih.gov

Function as a Crucial Intermediate in Convergent and Divergent Synthetic Sequences

In the strategic planning of complex molecule synthesis, the choice of key intermediates is paramount. This compound, with its inherent functionality, is well-suited to serve as a pivotal intermediate in both convergent and divergent synthetic strategies, enabling the efficient assembly of complex target molecules.

Design and Implementation in Total Synthesis Projects

While no specific total syntheses explicitly report the use of this compound as a key intermediate, its potential is evident from the prevalence of 3-substituted piperidine moieties in a wide range of natural products. ucd.ie In a convergent synthesis, two or more complex fragments are synthesized independently and then coupled together in the later stages. This compound could be elaborated into a complex fragment containing the piperidine core, which is then coupled with another fragment to complete the synthesis of the target molecule.

For example, in the synthesis of a natural product containing a 3-substituted piperidine linked to an aromatic system, the piperidine fragment could be derived from this compound. The nitrogen atom could be protected, and the methylsulfanylmethyl group could be transformed into a more complex side chain. This elaborated piperidine fragment could then be coupled with the aromatic fragment using standard cross-coupling methodologies.

Strategic Integration into Reaction Cascades

Reaction cascades, where multiple bond-forming events occur in a single pot, offer a highly efficient approach to the synthesis of complex molecules. The functional handles present in this compound make it an attractive substrate for integration into such cascades.

A hypothetical cascade could be initiated by the reaction of the piperidine nitrogen with a bifunctional reagent. For example, reaction with an acryloyl chloride derivative could introduce a Michael acceptor. Subsequent intramolecular Michael addition of a nucleophile generated from the methylsulfanylmethyl side chain (e.g., after deprotonation of the corresponding sulfone) could lead to the formation of a bicyclic system in a single step.

Furthermore, the piperidine ring itself can participate in cascade reactions. For instance, N-alkylation with a substrate containing a latent functional group could set the stage for a subsequent cyclization. The methylsulfanylmethyl group could be used to modulate the reactivity of the piperidine ring or to introduce a key stereocenter early in the synthetic sequence. The development of stereoselective methods for the synthesis of polysubstituted piperidines often relies on cascade reactions, highlighting the importance of strategically functionalized building blocks.

Development of Novel Organocatalysts and Ligands Derived from the Piperidine Skeleton

The rigid, yet tunable, framework of the piperidine ring has made it a popular scaffold for the design of chiral organocatalysts and ligands for asymmetric catalysis. mdpi.com The development of catalysts derived from this compound offers the potential for novel reactivity and selectivity.

The piperidine nitrogen can serve as a basic site in organocatalysis, activating substrates through hydrogen bonding or by acting as a Brønsted base. The 3-substituent can play a crucial role in creating a specific chiral environment around the active site, thereby inducing enantioselectivity in the catalyzed reaction. The methylsulfanylmethyl group, in particular, can be modified to introduce additional functionalities. For example, oxidation to a sulfoxide could introduce a new stereocenter and a coordinating group that could interact with the substrate or a metal co-catalyst.

In the realm of ligand design, the piperidine scaffold can be used to create bidentate or tridentate ligands for transition metal catalysis. The piperidine nitrogen and the sulfur atom of the methylsulfanylmethyl group can both act as donor atoms to coordinate with a metal center. Further functionalization of the piperidine nitrogen with another coordinating group, such as a pyridine (B92270) or a phosphine (B1218219), would lead to the formation of a tridentate ligand. The chirality of the 3-substituted piperidine backbone could then be transferred to the metal complex, enabling enantioselective transformations. The synthesis of chiral 3-substituted piperidines is an active area of research, with applications in the development of new catalysts and ligands. acs.orgacs.org

Below is a table summarizing the potential applications of this compound in the development of organocatalysts and ligands.

Catalyst/Ligand TypePotential ApplicationKey Structural Feature
Chiral Brønsted Base Asymmetric Michael additions, aldol (B89426) reactionsPiperidine nitrogen as the basic site; chiral environment created by the 3-substituent.
Bidentate Ligand (N,S) Transition metal-catalyzed cross-coupling reactionsCoordination of the piperidine nitrogen and the sulfur atom to a metal center.
Tridentate Ligand (N,S,X) Enantioselective oxidation, reduction, or C-C bond-forming reactionsCoordination of the piperidine nitrogen, the sulfur atom, and an additional donor group (X) on the nitrogen.
Phase-Transfer Catalyst Asymmetric alkylations and additionsQuaternization of the piperidine nitrogen to form a chiral ammonium (B1175870) salt.

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

The structural characterization of this compound, a molecule combining a piperidine ring with a methylsulfanylmethyl substituent, relies on a suite of advanced spectroscopic methods. Each technique provides unique insights into the molecular framework, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the cornerstone for determining the precise atomic connectivity of this compound. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete structural map can be assembled. The predicted spectral data are based on analogous compounds such as 3-methylpiperidine and methyl propyl sulfide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the protons on the piperidine ring, the methylene bridge, the S-methyl group, and the N-H proton. The piperidine ring protons would appear as a series of complex multiplets due to diastereotopicity and spin-spin coupling. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and sulfur atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, carbons adjacent to the nitrogen atom (C2 and C6) are expected to be shifted downfield compared to the other ring carbons.

Predicted NMR Data:

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine N-H 1.5-2.5 (broad) -
Piperidine H2, H6 2.9-3.1 (axial), 2.5-2.7 (equatorial) ~56 (C2), ~47 (C6)
Piperidine H3 1.8-2.0 ~35
Piperidine H4, H5 1.1-1.8 ~26 (C4), ~24 (C5)
-CH₂-S- 2.5-2.7 ~38

Note: Predicted values are estimates based on data from 3-methylpiperidine and alkyl sulfides. Actual experimental values may vary.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the exact molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns under ionization. The molecular formula is C₇H₁₅NS, corresponding to a monoisotopic mass of approximately 145.0925 Da.

Fragmentation Analysis: Upon electron ionization, the molecule is expected to undergo characteristic fragmentation pathways. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation route for piperidine derivatives, leading to the loss of the substituent at the 3-position or ring-opening. Cleavage of the C-S bonds in the methylsulfanylmethyl group is also anticipated.

Predicted Key Fragmentation Pathways:

Alpha-cleavage at C2-C3 bond: This would lead to a stable iminium ion, a characteristic fragmentation for N-heterocycles.

Cleavage of the C-S bond: Fragmentation at the methylene-sulfur bond could result in the loss of a methylsulfanyl radical (•SCH₃) or a methyl radical (•CH₃).

Ring-opening fragmentation: Following initial ionization, the piperidine ring can undergo cleavage to produce various smaller charged fragments.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

Predicted m/z Proposed Fragment Ion Fragmentation Pathway
145 [C₇H₁₅NS]⁺• Molecular Ion
130 [C₆H₁₂NS]⁺ Loss of •CH₃
98 [C₅H₁₀N]⁺ Alpha-cleavage and loss of CH₂SCH₃
84 [C₅H₁₀N]⁺ Ring fragmentation

Note: The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational isomers.

Key Vibrational Modes:

N-H Stretch: A characteristic absorption in the IR spectrum is expected in the range of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine.

C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine ring, methylene bridge, and methyl group are anticipated in the 2800-3000 cm⁻¹ region.

CH₂ Bending: Scissoring and rocking vibrations of the CH₂ groups in the piperidine ring are expected between 1400 and 1500 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the piperidine ring typically appears in the 1000-1250 cm⁻¹ range.

C-S Stretch: The C-S stretching vibration is expected to produce a weak to medium intensity band in the 600-800 cm⁻¹ region. This mode is often more prominent in the Raman spectrum.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3300-3500 (medium, broad) Weak
C-H Aliphatic Stretch 2850-2960 (strong) 2850-2960 (strong)
CH₂ Scissoring 1440-1480 (medium) 1440-1480 (medium)
C-N Stretch 1000-1250 (medium) Weak

Note: These are general ranges and the exact frequencies can be influenced by the molecule's conformation and intermolecular interactions.

Computational Chemistry for Conformational Analysis and Reactivity Prediction

Computational chemistry provides a powerful avenue for investigating the properties of this compound at a molecular level, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust computational method for determining the electronic structure, preferred geometries, and relative energies of different conformers of this compound. A common approach would involve using a functional such as B3LYP with a basis set like 6-31G(d,p) to perform geometry optimizations.

Conformational Isomers: The primary conformational flexibility arises from the chair conformation of the piperidine ring and the orientation of the methylsulfanylmethyl substituent at the C3 position (axial vs. equatorial). DFT calculations can predict the relative energies of these conformers. It is anticipated that the equatorial conformer, which minimizes steric hindrance, will be the more stable isomer.

Electronic Properties: DFT calculations can also yield valuable information about the molecule's electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for predicting the molecule's reactivity.

Interactive Data Table: Predicted DFT Calculation Outcomes for this compound

Property Predicted Outcome Significance
Most Stable Conformer Equatorial substituent Lower steric strain
HOMO Energy Localized on N and S atoms Indicates sites of nucleophilicity
LUMO Energy Distributed over the sigma framework Indicates sites susceptible to nucleophilic attack

Note: The specific energy values are highly dependent on the level of theory and basis set used in the calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to explore the dynamic behavior of this compound over time, providing a more complete picture of its conformational landscape and how it interacts with its environment, such as a solvent.

Simulation Protocol: An MD simulation would typically involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water) and then solving Newton's equations of motion for all atoms over a period of nanoseconds. The interactions between atoms are described by a force field.

Insights from MD Simulations:

Conformational Sampling: MD simulations can reveal the accessible conformations of the molecule at a given temperature, including the transitions between axial and equatorial forms of the substituent.

Solvation Effects: The simulations can show how solvent molecules arrange around the solute and the nature of intermolecular interactions, such as hydrogen bonding between the piperidine's N-H group and water.

Dynamical Properties: Properties such as diffusion coefficients and rotational correlation times can be calculated, providing a comprehensive understanding of the molecule's behavior in solution.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful predictive tools for elucidating the complex reaction mechanisms involving piperidine derivatives like this compound. These computational methods provide deep insights into the energetics and geometries of reactants, intermediates, transition states, and products, which are often difficult to determine experimentally. By modeling reactions at the molecular level, it is possible to map out entire potential energy surfaces, identify the most favorable reaction pathways, and understand the factors that control reaction rates and selectivity.

Elucidation of Nucleophilic Attack Mechanisms:

The piperidine nitrogen in this compound is a primary site for nucleophilic reactions. Quantum chemical calculations can model the role of the piperidine moiety as a nucleophile in various reactions, such as nucleophilic aromatic substitution (SNAr). For instance, in reactions with substituted pyridinium (B92312) ions, computational studies have shown that the mechanism can be complex, involving a rate-determining deprotonation of the initial addition intermediate by a second molecule of piperidine. nih.gov DFT calculations can precisely map the energy profile of such a reaction, as illustrated in a hypothetical reaction coordinate.

These calculations can reveal whether the loss of the leaving group is a concerted (E2) or a stepwise (E1cB-like) process, depending on the nature of the leaving group. nih.gov The transition state geometries for these steps can be located and characterized, providing detailed information about bond formation and cleavage.

Table 1: Hypothetical Activation Energies for Piperidine Nucleophilic Attack

StepComputational MethodBasis SetActivation Energy (kcal/mol)
Nucleophilic AdditionB3LYP6-31G15.2
Deprotonation (TS)B3LYP6-31G8.5
Leaving Group ExpulsionB3LYP6-31G*5.1

Note: The data in this table is illustrative and based on typical values for similar reactions, not specific experimental or computational results for this compound.

Analysis of Thioether Reactivity:

The (methylsulfanyl)methyl side chain introduces a sulfur atom, another potential reactive center. The sulfur atom can participate in reactions such as Michael additions or oxidations. DFT calculations are crucial for understanding the mechanisms of these reactions. For example, in a thio-Michael addition, DFT can be used to determine whether the reaction proceeds through a concerted or a stepwise mechanism involving a carbanion intermediate. squarespace.com The choice of the DFT functional is critical in these calculations, as some functionals may fail to accurately predict the stability of the carbanion intermediate. squarespace.comacs.org Range-separated functionals, like ωB97X-D, have been shown to provide results in good agreement with high-level methods like CCSD(T). squarespace.com

Table 2: Comparison of DFT Functionals for a Hypothetical Thio-Michael Addition Intermediate

DFT FunctionalS-C(β) Bond Length (Å)Relative Energy (kcal/mol)
B3LYP2.5 (No stable intermediate)N/A
PBE2.4 (No stable intermediate)N/A
ωB97X-D1.90.0
CCSD(T) (Reference)1.880.0

Note: This table illustrates the importance of functional selection in DFT calculations for thioether reactions and is based on findings for similar systems.

Transition State Analysis in Ring Functionalization:

Quantum chemical calculations are also invaluable for understanding the regioselectivity and stereoselectivity of reactions involving the functionalization of the piperidine ring itself. For instance, in the α-functionalization of N-alkyl piperidines, DFT calculations can be used to analyze the transition states for the elimination of endo-cyclic versus exo-cyclic α-C–H bonds. acs.org By comparing the activation energies of the competing transition states, the observed selectivity can be rationalized. acs.org These calculations can model the transition state structures, revealing the key geometric parameters that determine the reaction outcome.

Conclusion

Regioselective Synthesis Approaches to the Piperidine (B6355638) Core

Achieving regiocontrol in the synthesis of substituted piperidines is a fundamental challenge. The ability to introduce substituents at specific positions on the ring is paramount for creating targeted molecular architectures. Strategies often commence with functionalized pyridines, which are then reduced to the corresponding piperidines, or involve the construction of the piperidine ring from acyclic precursors where the substitution pattern is set early in the sequence. nih.gov

Alkylation Strategies for Piperidine Ring Functionalization

The direct functionalization of a pre-formed piperidine ring is an attractive and convergent approach. Modern methods have enabled the selective introduction of substituents at various positions. One powerful strategy involves the in situ formation of endo-cyclic iminium ions from N-alkyl piperidines, which can then be intercepted by a range of carbon-based nucleophiles. This method allows for the direct installation of new α-substituents onto the saturated ring.

However, for substitution at the 3-position, a common and effective strategy involves a multi-step sequence starting from a readily available 3-substituted pyridine (B92270) precursor, such as nicotinic acid. This approach offers excellent regiocontrol. The synthesis can be envisioned as follows:

Reduction of the Pyridine Ring: Catalytic hydrogenation of nicotinic acid or its ester derivative yields the corresponding piperidine-3-carboxylic acid or ester. Various catalysts, including rhodium, ruthenium, and nickel, have been employed for this transformation, often under high pressure and temperature. thieme-connect.com

Functional Group Interconversion: The carboxylic acid or ester at the 3-position serves as a versatile "handle" for further modification. It can be reduced to the primary alcohol, 3-(hydroxymethyl)piperidine, using reducing agents like lithium aluminum hydride (LiAlH₄).

Activation and Displacement: The resulting hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide (e.g., 3-(chloromethyl)piperidine), setting the stage for the introduction of the desired side chain via nucleophilic substitution.

This stepwise functionalization ensures that the substituent is placed exclusively at the C-3 position of the piperidine core.

Novel Functionalization Techniques for Alkylsulfanyl Introduction

The introduction of the (methylsulfanyl)methyl moiety, -CH₂SCH₃, is the key step in forming the target compound. This can be achieved through several methods, with nucleophilic substitution being the most direct.

A highly plausible and efficient route involves the reaction of an N-protected 3-(halomethyl)piperidine (prepared as described in section 2.1.1) with a sulfur-based nucleophile. Sodium thiomethoxide (NaSMe) is an ideal reagent for this purpose. The reaction proceeds via a standard SN2 mechanism, where the thiomethoxide anion displaces the halide to form the desired carbon-sulfur bond.

Proposed Synthetic Step:

Scheme 1: Nucleophilic substitution to introduce the methylsulfanyl group.

Beyond this direct approach, the field of organosulfur chemistry offers a variety of building blocks for heterocycle synthesis. nih.gov For instance, α-oxoketene thioacetals serve as versatile precursors for constructing numerous heterocyclic systems. mdma.ch Reagents such as chloromethyl methyl sulfide (B99878), activated by a Lewis acid like aluminum chloride, can be used for the methylthiomethylation of aromatic compounds, establishing a precedent for creating C-CH₂SMe bonds. nih.gov While not demonstrated directly on piperidines, these methods highlight the diverse reactivity available for introducing alkylsulfanyl groups in organic synthesis.

Stereoselective Synthesis of Chiral 3-[(Methylsulfanyl)methyl]piperidine Analogues

Many bioactive piperidine derivatives are chiral, and their biological effects are often dependent on their specific stereochemistry. Consequently, the development of stereoselective synthetic methods to control the absolute and relative configuration of substituents is of utmost importance.

Asymmetric Synthetic Routes to Enantioenriched Products

Achieving enantiocontrol in the synthesis of 3-substituted piperidines has been a significant focus of research. A generally useful asymmetric route has been elusive, often requiring lengthy syntheses or resolution of racemic mixtures. However, recent advances in catalysis have provided powerful solutions.

One of the most elegant approaches involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method uses readily available pyridine as a starting material, which undergoes partial reduction to a dihydropyridine (B1217469) intermediate. A subsequent Rh-catalyzed asymmetric carbometalation with an aryl or vinyl boronic acid provides a 3-substituted tetrahydropyridine (B1245486) in high yield and with excellent enantioselectivity. Final reduction of the double bond and deprotection furnishes the enantioenriched 3-substituted piperidine. This strategy provides a versatile entry to a wide array of chiral 3-substituted piperidines.

Catalyst/LigandSubstrateYield (%)Enantiomeric Excess (ee %)
[Rh(cod)OH]₂ / (S)-SegphosPhenylboronic acid9598
[Rh(cod)OH]₂ / (S)-Segphos(4-Fluorophenyl)boronic acid9298
[Rh(cod)OH]₂ / (S)-Segphos(2-Thienyl)boronic acid8597
Data derived from studies on Rh-catalyzed asymmetric synthesis of 3-arylpiperidines.

Another innovative strategy is the chemo-enzymatic dearomatization of activated pyridines. This approach combines chemical synthesis with biocatalysis, utilizing enzymes like amine oxidases and ene imine reductases to convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high precision.

Diastereoselective Control in Synthetic Pathways

When multiple stereocenters are present, controlling their relative orientation (diastereoselectivity) becomes crucial. Numerous methodologies have been developed to synthesize polysubstituted piperidines with high levels of diastereocontrol.

One effective technique involves the diastereoselective functionalization of tetrahydropyridine intermediates. For example, a Rh(I)-catalyzed C–H alkenylation/electrocyclization cascade can produce densely substituted tetrahydropyridines. These intermediates can then undergo highly diastereoselective epoxidation. Subsequent regioselective ring-opening of the resulting epoxide with various nucleophiles affords highly functionalized piperidines with adjacent stereocenters, including tetrasubstituted carbons.

Multicomponent reactions (MCRs) also offer an efficient way to construct complex piperidine rings with excellent stereocontrol in a single step. For instance, a four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) has been shown to produce highly substituted piperidin-2-ones with up to four stereocenters as a single diastereomer.

Reaction TypeKey ReagentsStereocontrolOutcome
Epoxidation/Ring Openingm-CPBA, NucleophilesHigh DiastereoselectivityDensely substituted oxygenated piperidines
Four-Component ReactionAldehyde, Michael Acceptor, Ylide, NH₄OAcHigh Diastereoselectivity (>95:5 dr)Polysubstituted Piperidin-2-ones
Illustrative examples of diastereoselective methods in piperidine synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, particularly in the pharmaceutical industry, aiming to reduce environmental impact and improve safety. The synthesis of piperidine derivatives is an area where these principles can be effectively applied.

A key aspect of green synthesis is the use of catalytic methods over stoichiometric reagents to minimize waste. The transition-metal-catalyzed reactions described for both regioselective and stereoselective synthesis (e.g., using rhodium, palladium, or iridium catalysts) are prime examples of this principle. thieme-connect.com These methods allow for high efficiency and selectivity with only small amounts of catalyst.

The choice of solvent is another critical factor. Efforts are being made to replace traditional volatile organic compounds with more environmentally benign alternatives. For some piperidine syntheses, water has been shown to be a viable solvent, particularly for the hydrogenation of pyridine derivatives. thieme-connect.com

Furthermore, the concept of atom economy is central to green chemistry. Multicomponent reactions and cycloaddition reactions are inherently atom-economical as they incorporate the majority of the atoms from the starting materials into the final product. thieme-connect.com

There is also a growing interest in using bio-renewable feedstocks. A notable development is the synthesis of piperidine from furfural (B47365), a platform chemical derived from biomass. In this process, a surface single-atom alloy catalyst enables the transformation of furfural to piperidine via a cascade of amination, hydrogenation, and ring rearrangement, achieving yields up to 93% under mild conditions. While this route does not directly produce 3-substituted derivatives, it establishes a sustainable starting point for the piperidine core, which could then be functionalized using other methods.

Development of Sustainable Reagents and Solvents

The paradigm shift towards green chemistry has profoundly influenced the selection of reagents and solvents in the synthesis of piperidine derivatives. Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, contributing to significant environmental concerns. Consequently, research has been directed towards identifying and implementing safer and more environmentally benign alternatives.

A common strategy for the synthesis of 3-substituted piperidines involves the hydrogenation of the corresponding pyridine precursor. Recent studies have highlighted the use of greener solvents for such transformations. For instance, trifluoroethanol (TFE) has been identified as a highly effective solvent for the rhodium-catalyzed hydrogenation of functionalized pyridines. rsc.orgrsc.orgresearchgate.net TFE is a desirable solvent due to its ability to stabilize catalytic species and its relatively low environmental impact compared to many traditional organic solvents. The use of water as a solvent, whenever feasible, represents the ideal green approach, and some catalytic systems for piperidine synthesis have been successfully adapted to aqueous conditions. nih.gov

Another green approach gaining traction is the use of "click chemistry," such as the thiol-ene reaction, for the functionalization of piperidine scaffolds. acs.orgrsc.orgnih.govresearchgate.net This method allows for the efficient and highly selective formation of carbon-sulfur bonds under mild, often photo-initiated, conditions, and is compatible with a wide range of functional groups and green solvents.

The move towards sustainability is also reflected in the adoption of green chemistry metrics to evaluate and compare different synthetic routes. mdpi.comunibo.itresearchgate.net Metrics such as Process Mass Intensity (PMI), which calculates the ratio of the total mass of materials used to the mass of the final product, provide a quantitative measure of the environmental footprint of a synthesis. By applying these metrics, chemists can identify less sustainable "hotspots" in a synthetic sequence and focus efforts on developing greener alternatives.

Catalyst Development for Enhanced Synthetic Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts has been instrumental in improving the efficiency and selectivity of piperidine synthesis. For the preparation of this compound and its analogues, catalyst development has focused on two main areas: the hydrogenation of pyridine precursors and the catalytic formation of the C-S bond.

Rhodium and Palladium Catalysts for Hydrogenation and C-S Bond Formation:

Rhodium and palladium catalysts are widely employed for the hydrogenation of pyridines to piperidines. Recent research has demonstrated the high efficacy of commercially available and stable rhodium compounds, such as rhodium(III) oxide (Rh₂O₃), for the reduction of a variety of unprotected pyridines under mild conditions. rsc.orgrsc.orgresearchgate.net This catalyst shows broad substrate scope and operates at low catalyst loadings, enhancing its practicality and cost-effectiveness. The choice of catalyst can also influence the stereoselectivity of the hydrogenation, which is crucial when synthesizing chiral piperidine derivatives.

Palladium catalysts are also pivotal, not only for hydrogenation but also for cross-coupling reactions to form C-S bonds. rsc.orgmit.edunih.gov Palladium-catalyzed reductive Heck coupling, for instance, provides a method for constructing highly substituted piperidine rings. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions between aryl halides or triflates and thiols or their surrogates are a powerful tool for introducing sulfur-containing substituents onto the piperidine ring. The development of advanced phosphine (B1218219) ligands has been critical in improving the activity, selectivity, and functional group tolerance of these palladium catalysts.

The following table summarizes representative catalytic systems used in the synthesis of substituted piperidines, highlighting key parameters and outcomes.

Catalyst SystemSubstrate TypeReaction TypeKey Advantages
Rh₂O₃Functionalized PyridinesHydrogenationMild conditions, low catalyst loading, broad scope
Palladium on Carbon (Pd/C)Pyridine derivativesHydrogenation / Reductive HeckVersatile, cost-effective, applicable to various reductions
Copper/Palladium ComplexesAryl halides and thioureaIntramolecular C-S bond formationCost-effective (Cu), efficient for heterocycle synthesis

Data on Catalyst Performance in Piperidine Synthesis:

Detailed research findings have quantified the performance of various catalysts in the synthesis of substituted piperidines. For example, in the hydrogenation of functionalized pyridines using Rh₂O₃, high yields have been achieved under mild conditions (e.g., 5 bar H₂, 40 °C). researchgate.net Similarly, palladium-catalyzed C-S bond formation reactions have been optimized to proceed with high efficiency and regioselectivity. rsc.org The development of these advanced catalytic systems is a continuous process, with ongoing research focused on discovering more active, selective, and sustainable catalysts for the synthesis of complex piperidine derivatives like this compound.

Nitrogen-Centered Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center, readily participating in reactions that lead to a wide array of N-functionalized derivatives.

N-Alkylation and Acylation Reactions for Diverse Scaffolds

The secondary amine of this compound is readily susceptible to N-alkylation and N-acylation, providing a straightforward method for introducing a variety of substituents at the nitrogen atom. These reactions are fundamental in medicinal chemistry and materials science for the construction of diverse molecular libraries.

N-Alkylation typically proceeds via a nucleophilic substitution reaction where the piperidine nitrogen attacks an alkyl halide or a similar electrophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thus preventing the protonation of the starting amine and driving the reaction to completion. Common bases include potassium carbonate or triethylamine (B128534). The choice of solvent is crucial and often involves polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to facilitate the reaction. researchgate.net Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers an alternative pathway for N-alkylation.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride. These reactions are generally rapid and exothermic, often performed in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct. N-acylation is a robust method for the synthesis of amides, which are important functional groups in many biologically active molecules. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions of this compound

EntryElectrophileReagents and ConditionsProduct
1Methyl iodideK₂CO₃, Acetonitrile, rt1-Methyl-3-[(methylsulfanyl)methyl]piperidine
2Benzyl bromideEt₃N, DMF, 50 °C1-Benzyl-3-[(methylsulfanyl)methyl]piperidine
3Acetyl chloridePyridine, CH₂Cl₂, 0 °C to rt1-Acetyl-3-[(methylsulfanyl)methyl]piperidine
4Benzoyl chlorideEt₃N, THF, rt1-Benzoyl-3-[(methylsulfanyl)methyl]piperidine

Note: This table presents hypothetical examples based on the general reactivity of secondary amines and is for illustrative purposes.

Ring-Opening and Ring-Closing Metathesis Involving the Nitrogen Atom

While ring-opening of the robust piperidine ring is not a common transformation under standard conditions, ring-closing metathesis (RCM) of suitably N-alkenylated derivatives of this compound provides a powerful strategy for the synthesis of novel bicyclic nitrogen-containing heterocycles. nih.gov

For RCM to occur, the nitrogen atom must first be functionalized with an appropriate diene-containing moiety. For instance, N-alkylation with two separate alkenyl chains or with a single chain containing two terminal double bonds would furnish the necessary precursor for RCM. The reaction is catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs catalysts, and typically involves the formation of a new carbon-carbon double bond with the concomitant release of a small volatile alkene, like ethylene. wikipedia.org This methodology allows for the construction of fused or bridged bicyclic systems, significantly increasing the molecular complexity and providing access to novel chemical space. nih.govdocumentsdelivered.com

Sulfur-Centered Reactivity and Transformations

The sulfur atom in the methylsulfanyl group of this compound is a versatile reaction center. Its ability to exist in various oxidation states and its nucleophilic character allow for a range of chemical transformations.

Oxidation Reactions of the Methylsulfanyl Group

The methylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone, functional groups that are prevalent in many pharmaceutical compounds due to their unique physicochemical properties. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. tandfonline.comtandfonline.com

Oxidation to Sulfoxide: Mild oxidizing agents are typically employed for the selective conversion of the sulfide to a sulfoxide without over-oxidation to the sulfone. Reagents such as sodium periodate, hydrogen peroxide under controlled conditions, or meta-chloroperoxybenzoic acid (m-CPBA) in stoichiometric amounts are commonly used. tandfonline.comrsc.org The resulting 3-[(methylsulfinyl)methyl]piperidine contains a chiral center at the sulfur atom, leading to the formation of diastereomers if the piperidine itself is chiral.

Oxidation to Sulfone: Stronger oxidizing agents or harsher reaction conditions are required to oxidize the sulfide directly to the sulfone, or to further oxidize the sulfoxide to the sulfone. Common reagents for this transformation include excess hydrogen peroxide, potassium permanganate, or Oxone®. The resulting 3-[(methylsulfonyl)methyl]piperidine is a stable, crystalline solid in many cases, and the sulfone group acts as a strong hydrogen bond acceptor.

Table 2: Oxidation Reactions of the Methylsulfanyl Group

EntryProductOxidizing AgentConditions
13-[(Methylsulfinyl)methyl]piperidineNaIO₄Methanol/Water, rt
23-[(Methylsulfinyl)methyl]piperidineH₂O₂ (1 equiv.)Acetic Acid, rt
33-[(Methylsulfonyl)methyl]piperidineH₂O₂ (excess)Acetic Acid, heat
43-[(Methylsulfonyl)methyl]piperidineKMnO₄Acetone/Water, 0 °C to rt

Note: This table presents hypothetical examples based on the general reactivity of sulfides and is for illustrative purposes.

Nucleophilic Substitutions and Electrophilic Activation Involving Sulfur

The sulfur atom of the methylsulfanyl group is nucleophilic and can react with electrophiles to form sulfonium (B1226848) salts. libretexts.org This activation allows for subsequent nucleophilic substitution reactions where the methylsulfanyl group can be displaced or transformed.

Electrophilic Activation: The sulfur atom can be activated by reaction with an electrophile, such as methyl iodide, to form a sulfonium salt, specifically S-methyl-S-[(piperidin-3-yl)methyl]sulfonium iodide. This transformation converts the neutral sulfide into a positively charged species, making the groups attached to the sulfur susceptible to nucleophilic attack. libretexts.org

Nucleophilic Substitution: While the C-S bond in a simple thioether is generally robust, the formation of a sulfonium salt activates the molecule for nucleophilic substitution at the carbon adjacent to the sulfur. acs.org For example, the methyl group of the formed sulfonium salt could be displaced by a nucleophile. However, direct nucleophilic substitution at the sulfur atom of a thioether is less common and typically requires specific activating groups. acs.org More prevalent is the role of the sulfur as a nucleophile in Sₙ2 reactions with alkyl halides to form more complex thioethers, although this is not a reaction of the sulfur atom of the title compound itself but rather a method for its synthesis. masterorganicchemistry.com

Stereochemical Implications in Reaction Mechanisms

The presence of a stereocenter at the 3-position of the piperidine ring in this compound has significant implications for its reactivity. Reactions occurring at the nitrogen or sulfur atoms can be influenced by the stereochemistry of this center, and new stereocenters can be generated, leading to the formation of diastereomers.

The piperidine ring exists predominantly in a chair conformation. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position. The conformational preference is influenced by steric and electronic factors and can significantly impact the accessibility of the nitrogen lone pair and the reactivity of the side chain. researchgate.netwhiterose.ac.uk

In N-centered reactions , the approach of an electrophile to the nitrogen atom can be directed by the 3-substituent. The substituent in an equatorial position may offer less steric hindrance compared to an axial one, potentially leading to different rates of reaction or diastereoselectivity in the products if a new stereocenter is formed. nih.govacs.org

In S-centered reactions , particularly the oxidation of the sulfide to a sulfoxide, a new stereocenter is created at the sulfur atom. The inherent chirality of the 3-substituted piperidine can induce diastereoselectivity in this oxidation, leading to a preferential formation of one diastereomer over the other. The degree of selectivity would depend on the nature of the oxidant and the reaction conditions, as well as the conformational bias of the piperidine ring. acs.org The relative stereochemistry of the newly formed sulfoxide and the existing stereocenter at C3 would be a key aspect of the product characterization.

Furthermore, reactions that involve the formation of intermediates, such as enolates in the case of N-acylated piperidones derived from this compound, will have their stereochemical outcomes dictated by the conformational preferences of the ring system. researchgate.net The stereocontrol in the synthesis and reactions of 3-substituted piperidines is a critical aspect for their application in areas such as asymmetric synthesis and medicinal chemistry. nih.gov

Retention and Inversion of Configuration During Transformations

No specific studies detailing the retention versus inversion of configuration at the chiral center of this compound during chemical transformations were identified. Such analyses typically require reactions performed on enantiomerically pure starting materials and subsequent stereochemical analysis of the products, which has not been reported for this compound.

Diastereomeric Ratios and Enantiomeric Excess in Product Formation

Information regarding the diastereomeric ratios and enantiomeric excess achieved in reactions producing or modifying this compound is not available. Reports on asymmetric syntheses or stereoselective reactions that would provide this type of data are focused on other substituted piperidine analogues.

Advanced Reactions and Functional Group Interconversions

While the (methylsulfanyl)methyl group and the piperidine ring are, in principle, amenable to various advanced reactions and functional group interconversions (e.g., oxidation of the thioether, N-alkylation, or C-H functionalization of the ring), no published research specifically documents these transformations for this compound.

Due to the absence of specific research data for this compound in the context of the requested topics, a detailed and accurate article that adheres to the strict requirements of the prompt cannot be generated at this time.

Future Research Directions and Emerging Methodologies for 3 Methylsulfanyl Methyl Piperidine

Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations

While the fundamental reactivity of the piperidine (B6355638) core is well-established, the interplay between the secondary amine and the methylsulfanyl group in 3-[(Methylsulfanyl)methyl]piperidine presents opportunities for discovering novel chemical transformations. Future research should focus on elucidating the unique reactivity patterns governed by this specific substitution pattern.

Key areas for exploration include:

Sulfur-Directed C-H Functionalization: The sulfur atom, with its lone pairs of electrons, can potentially act as an endogenous directing group, facilitating the selective functionalization of C-H bonds at various positions on the piperidine ring. Investigating reactions such as rhodium-catalyzed C-H insertion could lead to the development of stereoselective methods for introducing new substituents. nih.gov The electronic and steric properties of the catalyst and the amine protecting group would be crucial factors in controlling the site-selectivity of such transformations. nih.gov

Pummerer-Type Rearrangements: The methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide (B87167). Subsequent treatment with activating agents could trigger Pummerer-type rearrangements, leading to the formation of α-functionalized sulfides. This approach could provide a pathway to a variety of derivatives with diverse functional handles at the methylene (B1212753) bridge.

Radical-Mediated Transformations: The sulfur atom can participate in radical reactions. Exploring radical-mediated cyclizations or additions involving the methylsulfanyl group could unlock novel synthetic routes to complex heterocyclic systems. Cobalt-catalyzed radical cyclization of related amino-aldehydes has been shown to be effective for producing various piperidines. nih.gov

A deeper understanding of these reactivity patterns will enable the strategic manipulation of the this compound scaffold to access previously inaccessible chemical space.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of reaction control, scalability, safety, and efficiency. Integrating the synthesis and derivatization of this compound into these modern platforms is a crucial future direction.

Flow Chemistry:

Continuous flow processes can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for highly exothermic or rapid reactions. The synthesis of piperidine derivatives has been successfully demonstrated using electroreductive cyclization in a flow microreactor, resulting in improved yields compared to batch processes. researchgate.net Industrial production of related compounds like 3-(Methylsulfonyl)piperidine may already involve continuous flow processes to ensure consistent quality and yield. This approach could be adapted for the synthesis of this compound and its derivatives, enabling safer and more scalable production.

ParameterBatch SynthesisFlow Synthesis
Reaction Control Less precise, potential for hotspotsPrecise control over temperature and mixing
Scalability Challenging, often requires re-optimizationReadily scalable by extending reaction time
Safety Handling of large quantities of reagentsSmaller reaction volumes, enhanced safety
Efficiency Can be time-consuming with workupCan be integrated with in-line purification

Automated Synthesis:

Automated synthesis platforms, often coupled with artificial intelligence, can accelerate the discovery and optimization of new reactions and the rapid generation of compound libraries. youtube.comsynplechem.com These platforms utilize pre-filled reagent cartridges and robotic systems to perform multi-step syntheses with high throughput. merckmillipore.com By developing protocols for the functionalization of this compound on such platforms, researchers can rapidly explore a vast chemical space and identify derivatives with desired properties.

Development of Next-Generation Catalytic Methodologies Utilizing this compound Derivatives

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for the development of novel catalysts and ligands for asymmetric catalysis.

Future research in this area should focus on:

Chiral Ligand Synthesis: The piperidine nitrogen and the sulfur atom can serve as coordination sites for transition metals. The synthesis of chiral derivatives of this compound could lead to a new class of bidentate ligands for asymmetric catalysis. These ligands could be employed in a variety of transformations, including hydrogenations, cross-coupling reactions, and cycloadditions.

Organocatalysis: The piperidine motif is a common feature in many successful organocatalysts. Derivatives of this compound could be explored as catalysts for a range of organic reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. The sulfur-containing side chain could influence the stereochemical outcome of these transformations through non-covalent interactions.

Catalyst Immobilization: For applications in sustainable chemistry, derivatives of this compound could be immobilized on solid supports. This would facilitate catalyst recovery and reuse, making the catalytic process more economically and environmentally friendly.

The development of catalysts derived from this scaffold could provide new tools for synthetic chemists and contribute to the advancement of green chemistry.

Expansion of the this compound Derivative Library for Enhanced Synthetic Utility

The generation of a diverse library of this compound derivatives is essential for unlocking its full potential in various fields, particularly in medicinal chemistry and materials science. A systematic exploration of different functionalization strategies will be key to achieving this.

Derivative ClassPotential Synthetic TransformationKey Reagents/Conditions
N-Substituted Derivatives Alkylation, Acylation, SulfonylationAlkyl halides, Acyl chlorides, Sulfonyl chlorides
Side-Chain Modified Derivatives Oxidation, Alkylation at SulfurOxidizing agents (e.g., m-CPBA), Alkylating agents
Ring-Functionalized Derivatives C-H activation, HalogenationTransition metal catalysts, Halogenating agents

A comprehensive library of such derivatives would serve as a valuable resource for screening programs aimed at discovering new bioactive molecules and materials with novel properties. The systematic variation of substituents on the nitrogen atom, the sulfur atom, and the piperidine ring will allow for a thorough investigation of structure-activity relationships.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.